2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol
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Overview
Description
2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by a biphenyl core with a hydroxyl group at the third position and a methyl group at the second position. The tetrahydro structure indicates the presence of hydrogenated rings, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-Methylbiphenyl-3-ol using a palladium catalyst under hydrogen gas. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation.
Another synthetic route involves the cyclization of 2-Methyl-3-biphenylcarboxylic acid followed by reduction. This method requires the use of strong reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The methyl group and hydroxyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-one.
Reduction: Fully hydrogenated biphenyl derivative.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl-3-ol: Lacks the tetrahydro structure, making it less stable and less reactive in certain conditions.
3,4,5,6-Tetrahydro[1,1’-biphenyl]-3-ol: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-ol: The hydroxyl group is at a different position, leading to variations in reactivity and interactions with biological targets.
Uniqueness
2-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is unique due to the presence of both a methyl group and a hydroxyl group on a tetrahydro biphenyl core. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
147068-28-8 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-3-phenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H16O/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-4,6-7,13-14H,5,8-9H2,1H3 |
InChI Key |
CIUNPABFDMONSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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